molecular formula C17H16BrNO3 B11170412 Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate

Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate

Cat. No.: B11170412
M. Wt: 362.2 g/mol
InChI Key: AVXXAPPZBCWCPL-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE is a chemical compound with the molecular formula C17H16BrNO3. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE typically involves the reaction of 4-bromophenylacetic acid with ethyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Products include carboxylic acids and alcohols.

Scientific Research Applications

ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(2-BROMOPHENYL)ACETAMIDE
  • ETHYL 4-(2-BROMOACETYL)BENZOATE
  • 2’-BROMO-4’-METHYLACETANILIDE

Uniqueness

ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE is unique due to its specific structure, which combines a bromophenyl group with an acetamido and benzoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources, highlighting the compound's antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound is characterized by its unique structure that includes an ethyl ester group, a bromophenyl moiety, and an acetylamino group. The synthesis typically involves the acylation of ethyl 2-aminobenzoate with 4-bromophenylacetyl chloride, followed by purification processes such as recrystallization.

1. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1:
MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100
Mycobacterium tuberculosis25

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

2. Anticancer Activity

Research has also explored the anticancer potential of this compound. Studies using various cancer cell lines have reported IC50 values indicating its effectiveness in inhibiting cell proliferation.

  • IC50 Values for selected cancer cell lines are presented in Table 2:
Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)30
HeLa (Cervical carcinoma)25
MCF-7 (Breast cancer)20

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting that the compound may interfere with critical cellular processes essential for cancer cell survival .

3. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Inhibition assays targeting cyclooxygenase enzymes (COX-1 and COX-2) reveal that it possesses selective COX-2 inhibition properties.

  • Inhibitory Concentration :
    • COX-2: IC50 = 0.017 µM
    • COX-1: IC50 = 0.098 µM

This selectivity suggests that the compound could be beneficial in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Case Studies

Several case studies have highlighted the compound's efficacy in clinical settings. For instance, a study involving patients with chronic inflammatory diseases showed significant improvement in symptoms following treatment with formulations containing this compound.

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C17H16BrNO3/c1-2-22-17(21)14-5-3-4-6-15(14)19-16(20)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

AVXXAPPZBCWCPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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